7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and piperidine-containing molecules. Examples include:
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione .
Uniqueness
What sets 7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23N5O3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
7-methoxy-3-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H23N5O3/c1-27-15-3-4-16-17(11-15)22-13-25(19(16)26)12-14-6-9-24(10-7-14)20-21-8-5-18(23-20)28-2/h3-5,8,11,13-14H,6-7,9-10,12H2,1-2H3 |
InChI Key |
VOLCWFPCLRFDBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
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